molecular formula C13H18N2O B1268408 2-Amino-N-cyclohexylbenzamide CAS No. 56814-11-0

2-Amino-N-cyclohexylbenzamide

Cat. No. B1268408
CAS RN: 56814-11-0
M. Wt: 218.29 g/mol
InChI Key: AHWGBTCRPVCUBP-UHFFFAOYSA-N
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Description

2-Amino-N-cyclohexylbenzamide is a compound of interest due to its structural and chemical characteristics which allow for diverse chemical reactions and applications in synthesis. This compound is involved in the synthesis of various heterocyclic compounds and demonstrates interesting chemical and physical properties due to its unique molecular structure.

Synthesis Analysis

The synthesis of N-Cyclohexyl-2-nitrobenzamide, a related compound, has been characterized by spectroscopic data and X-ray diffraction analysis, indicating its potential as a precursor for further chemical transformations (Saeed, Hussain, & Bolte, 2010). Moreover, the metal- and oxidant-free synthesis of quinazolinones from β-ketoesters with o-aminobenzamides via phosphorous acid-catalyzed cyclocondensation demonstrates the potential for efficient synthesis routes involving aminobenzamides (Li et al., 2015).

Molecular Structure Analysis

The molecular structure of N-Cyclohexyl-2-nitrobenzamide has been determined using X-ray diffraction, revealing a monoclinic space group and the importance of N–H⋯O hydrogen bonds in stabilizing the crystal packing (Saeed, Hussain, & Bolte, 2010). These structural features are crucial for understanding the reactivity and properties of similar aminobenzamide compounds.

Chemical Reactions and Properties

Several studies illustrate the chemical versatility of compounds similar to 2-Amino-N-cyclohexylbenzamide. For instance, the iodine-catalyzed reaction of 2-aminobenzamides with 1,3-cyclohexanediones at various temperatures yields structurally diversified products, showcasing the compound's reactivity under different conditions (Lu et al., 2013).

Physical Properties Analysis

The physical properties of 2-Amino-N-cyclohexylbenzamide derivatives can be inferred from related compounds. For instance, the synthesis and characterization of fluorescent β-cyclodextrins modified by isomeric aminobenzamides reveal interesting fluorescence behaviors, which could be analogous to the physical properties of 2-Amino-N-cyclohexylbenzamide derivatives (Wang et al., 2011).

Chemical Properties Analysis

The chemical properties of 2-Amino-N-cyclohexylbenzamide and its derivatives can be explored through their reactions and transformations. Metal-free oxidative cyclization of 2-aminobenzamides with primary alcohols to synthesize quinazolinones showcases the compound's ability to participate in cyclization reactions, highlighting its chemical versatility (Sun et al., 2018).

Scientific Research Applications

Anticonvulsant Activity

2-Amino-N-cyclohexylbenzamide, a derivative of 4-aminobenzamides, has been studied for its anticonvulsant effects. In research conducted by Clark et al. (1984), it was found that N-cyclohexylbenzamide derivatives showed a significant protective index against maximal electroshock seizures in mice. This suggests potential applications in the development of new anticonvulsant drugs (Clark et al., 1984).

Synthesis of Quinazolinone Derivatives

A study by Safari and Gandomi-Ravandi (2013) explored the use of Co-CNTs as a catalyst in the cyclo-condensation of o-aminobenzamide with aldehydes for synthesizing 2-aryl-2,3-dihydroquinazolin-4(1H)-ones. This environmentally friendly method demonstrates the role of 2-Amino-N-cyclohexylbenzamide in the synthesis of quinazolinone derivatives, which are important in pharmaceutical chemistry (Safari & Gandomi-Ravandi, 2013).

Caspase Inhibitors in Cell Death

Benzamide derivatives of aspartic acid, including 2-amino derivatives of cyclohexyl and other carboxamide derivatives, have been claimed to inhibit cell death. As discussed in a patent by WO Cytovia (2001), these compounds can potentially be used in conditions where cell death is due to various factors like trauma, neurodegenerative disorders, or cardiovascular diseases. This highlights another significant application of 2-Amino-N-cyclohexylbenzamide in medical research (WO Cytovia, 2001).

Applications in Asymmetric Catalysis

Schiffers et al. (2006) described a method for the resolution of racemic 2-aminocyclohexanol derivatives, which are used in asymmetric catalysis. This process involves the use of 2-Amino-N-cyclohexylbenzamide derivatives, indicating their importance in catalytic reactions leading to high enantiomeric excess in products (Schiffers et al., 2006).

Histone Deacetylase Inhibitors in Cancer Therapy

Kiyokawa et al. (2010) synthesized new 2-aminobenzamide-type histone deacetylase (HDAC) inhibitors, which showed promising results in reducing the volume of human colon cancer xenografts in mice. This research underlines the potential of 2-Amino-N-cyclohexylbenzamide derivatives in the development of cancer therapeutics (Kiyokawa et al., 2010).

Safety And Hazards

The safety information for 2-Amino-N-cyclohexylbenzamide includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-amino-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWGBTCRPVCUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341997
Record name 2-Amino-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-cyclohexylbenzamide

CAS RN

56814-11-0
Record name 2-Amino-N-cyclohexylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56814-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-cyclohexylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-N-cyclohexylbenzamide
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Synthesis routes and methods

Procedure details

To a dry reaction vial was added cyclohexylamine (40 uμmol, 1.0 eq) and PS-carbodiimide resin (72 μmol, 1.8 eq). The solution of 2-amino-benzoic acid (44 μmol, 1.1 eq), diisopropyl ethyl amine (10 μLl) and HOBt (44 μmol, 1.1 eq) in THF (500 μL) was added to the above vial. The reaction mixture was heated at 40° C. for 6 h on a shaker. The resin was removed by filtration and washed with 10% MeOH/CH2Cl2. The solvent was removed in vacuo and the residue was applied to solid phase extraction cartridge (basic silica, 200 mg) and eluted with 50% EtOAc/CH2Cl2. After removal of the solvents, the crude 2-amino-N-cyclohexyl-benzamide was obtained and used for the following reaction.
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72 μmol
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44 μmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Zeng, T Yang, N Tang, J Xiang, SF Yin, N Kambe - Synthesis, 2022 - thieme-connect.com
A simple, mild, green, and efficient method for the synthesis of 2-aminobenzamides is highly desirable. Herein, we report the development of an efficient, one-pot strategy starting from 2-…
Number of citations: 2 www.thieme-connect.com
R McGrory, RJ Faggyas, A Sutherland - Organic & Biomolecular …, 2021 - pubs.rsc.org
… The reaction was carried out as described in the general procedure using 2-amino-N-cyclohexylbenzamide (6n) (0.150 g, 0.690 mmol), polymer-supported nitrite (0.590 g, containing …
Number of citations: 4 pubs.rsc.org
E Keskin, Ç YOLAÇAN, F AYDOĞAN - Acta Chimica Slovenica, 2020 - avesis.yildiz.edu.tr
New di- or triamide organocatalysts derived from (L)-proline were synthesized and successfully used in the direct asymmetric aldol reaction of aliphatic ketones and aromatic aldehydes …
Number of citations: 1 avesis.yildiz.edu.tr
F Sandré, N Huynh, MC Gromaire, G Varrault, C Morin… - Water, 2022 - mdpi.com
… Most of them contained nitrogenous moieties and aromatic groups (eg, 2-amino-N-cyclohexylbenzamide). More work would, however, be needed to definitely confirm the molecular …
Number of citations: 5 www.mdpi.com
J Jiang, X Cai, Y Hu, X Liu, X Chen… - The Journal of …, 2019 - ACS Publications
A convenient and atom-economical procedure for the thermo-promoted reactions of anthranil with different substrates was developed. The catalyst-free process affords various useful …
Number of citations: 15 pubs.acs.org

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